N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (NBP-TBC) is a compound with a wide range of applications in scientific research. NBP-TBC is a derivative of benzothiophene, and is used as a building block for the synthesis of other compounds. It is used in the synthesis of drugs, materials, and other compounds. NBP-TBC has a wide range of applications in scientific research, such as in the study of biochemical and physiological effects, drug synthesis, and materials research.
Scientific Research Applications
N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research. It is used in the synthesis of drugs, materials, and other compounds. It is also used in the study of biochemical and physiological effects, drug synthesis, and materials research. This compound is also used in the synthesis of polymers and other materials, such as polyurethanes and polyesters.
Mechanism of Action
Target of Action
The primary target of N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a member of the nuclear hormone receptor subfamily of transcription factors . It plays a crucial role in adipocyte differentiation, fat-specific gene expression, and modulates macrophage functions .
Mode of Action
This compound acts as a PPARγ agonist . It binds to PPARγ, activating it, which in turn regulates the transcription of genes involved in insulin action, adipocyte differentiation, lipid metabolism, and inflammation .
Biochemical Pathways
Upon activation, PPARγ forms heterodimers with retinoid X receptors (RXRs). These heterodimers regulate the transcription of genes involved in insulin action, adipocyte differentiation, lipid metabolism, and inflammation . The activation of PPARγ can lead to the modulation of macrophage functions and stimulate the uptake of oxidized low-density lipoprotein (x-LDL) .
Result of Action
The activation of PPARγ by this compound can lead to a variety of cellular effects. It can stimulate adipocyte differentiation and fat-specific gene expression, potentially influencing lipid metabolism . It may also modulate macrophage functions, potentially affecting inflammation and immune responses .
Advantages and Limitations for Lab Experiments
N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and so must be dissolved in organic solvents. It is also toxic, and so must be handled with care.
Future Directions
N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of potential applications in scientific research. In the future, it could be used in the synthesis of new materials and drugs. It could also be used to study the biochemical and physiological effects of drugs and other compounds. It could also be used in the development of new diagnostic tests and treatments. Additionally, it could be used to study the effects of environmental pollutants on human health. Finally, it could be used to study the effects of aging on the body.
Synthesis Methods
N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized using a variety of methods, including chemical synthesis and biocatalysis. Chemical synthesis involves the use of a variety of reagents, such as anhydrous sodium carbonate, potassium carbonate, sodium hydroxide, and acetic acid. The reaction is carried out at a temperature of around 100°C for several hours. Biocatalysis involves the use of enzymes to catalyze the reaction. The reaction is carried out at a temperature of around 30°C for several hours.
properties
IUPAC Name |
N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2S/c24-21(15-8-2-1-3-9-15)17-11-4-6-12-19(17)23-22(25)18-14-26-20-13-7-5-10-16(18)20/h1-4,6,8-9,11-12,14H,5,7,10,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKJVVPSUHUQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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